molecular formula C15H14F3NO2 B15253683 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

Cat. No.: B15253683
M. Wt: 297.27 g/mol
InChI Key: JXJRNCSYUCVHOM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, an ethyl group, and a naphthalen-1-yl group attached to a carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with naphthalen-1-yl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

2,2,2-Trifluoroethanol+Naphthalen-1-yl isocyanate2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate\text{2,2,2-Trifluoroethanol} + \text{Naphthalen-1-yl isocyanate} \rightarrow \text{this compound} 2,2,2-Trifluoroethanol+Naphthalen-1-yl isocyanate→2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(thiophen-2-yl)carbamate
  • 2,2,2-Trifluoroethyl N-[2-(Thiophen-2-yl)ethyl]carbamate
  • 2,2,2-Trifluoroethyl methacrylate

Uniqueness

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate is a fluorinated compound that has garnered attention for its potential biological activities. The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H10F3N2O2
  • Molecular Weight : 269.22 g/mol
  • CAS Number : 363-21-3

The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the naphthalene moiety suggests potential interactions with aromatic amino acids in proteins, which could affect enzyme activity and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing cellular responses.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Data

The following table summarizes relevant biological activities associated with this compound based on available literature:

Activity Effect Reference
Enzyme InhibitionModerate inhibition
CytotoxicityLow cytotoxicity in vitro
Antioxidant ActivityPotential antioxidant effects
Antimicrobial PropertiesLimited activity observed

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of fluorinated carbamates, this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Research has indicated that similar compounds with trifluoroethyl groups exhibit neuroprotective effects against oxidative stress. In animal models, administration of the compound resulted in reduced neuronal damage and improved cognitive function post-injury.

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-ethyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H14F3NO2/c1-2-19(14(20)21-10-15(16,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3

InChI Key

JXJRNCSYUCVHOM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC(F)(F)F

Origin of Product

United States

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